molecular formula C24H25NO6S B11404478 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

Cat. No.: B11404478
M. Wt: 455.5 g/mol
InChI Key: HYUGRIDKCVXEPH-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a synthetic coumarin derivative characterized by a 4H-chromene-2-carboxamide core. Its structure features two distinct N-substituents: a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing saturated heterocycle) and a 4-propoxybenzyl group. This compound is part of a broader class of chromene carboxamides, which are studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Below, we compare its structural and physicochemical attributes with those of closely related analogues.

Properties

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-oxo-N-[(4-propoxyphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C24H25NO6S/c1-2-12-30-19-9-7-17(8-10-19)15-25(18-11-13-32(28,29)16-18)24(27)23-14-21(26)20-5-3-4-6-22(20)31-23/h3-10,14,18H,2,11-13,15-16H2,1H3

InChI Key

HYUGRIDKCVXEPH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Procedure :

  • Reactants : 2-Hydroxyacetophenone derivatives (1a–j), diethyl oxalate, sodium methoxide.

  • Conditions : Microwave irradiation (150 W, 100°C, 10 min).

  • Yield : 93–97%.

Mechanism :

  • Base-catalyzed cyclization forms the chromene ring.

  • Ethyl oxalate acts as both solvent and carbonyl source.

Key Data :

ParameterValueSource
Reaction Time10–15 min
Purity (HPLC)>98%
Purification MethodRecrystallization (EtOH)

Secondary Amine Synthesis

N-(4-Propoxybenzyl)-1,1-dioxidotetrahydrothiophen-3-amine is prepared via reductive amination or alkylation (Figure 2).

Method A: Reductive Amination

  • Reactants : 1,1-Dioxidotetrahydrothiophen-3-amine, 4-propoxybenzaldehyde.

  • Conditions : NaBH₃CN, MeOH, 0°C to RT, 12 h.

  • Yield : 65–75%.

Method B: Alkylation

  • Reactants : 1,1-Dioxidotetrahydrothiophen-3-amine, 4-propoxybenzyl bromide.

  • Conditions : K₂CO₃, DMF, 80°C, 6 h.

  • Yield : 70–80%.

Key Data :

ParameterMethod AMethod BSource
SolventMeOHDMF
Catalyst/BaseNaBH₃CNK₂CO₃
IsolationColumn chromatography (Hexane:EtOAc)

Amide Coupling

The final step involves coupling the chromene carboxylic acid with the secondary amine using peptide-based reagents (Figure 3).

Procedure :

  • Reactants : 4-Oxo-4H-chromene-2-carboxylic acid, N-(4-propoxybenzyl)-1,1-dioxidotetrahydrothiophen-3-amine.

  • Coupling Agents : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA.

  • Conditions : DMF, RT, 12–18 h.

  • Yield : 60–75%.

Optimization Notes :

  • Solvent Choice : DMF enhances solubility of both reactants.

  • Stoichiometry : 1:1.2 molar ratio (acid:amine) minimizes side products.

Key Data :

ParameterValueSource
Reaction Scale1–10 mmol
Purity (NMR)>95%
Purification MethodFlash chromatography (CH₂Cl₂:MeOH 9:1)

Alternative Synthetic Routes

One-Pot Approach

A patent-described method combines chromene formation and amidation in a single pot:

  • Reactants : 3-Hydroxymethyl-4-oxo-chromene, 4-propoxybenzyl chloride, 1,1-dioxidotetrahydrothiophen-3-amine.

  • Conditions : K₂CO₃, DMF, 100°C, 24 h.

  • Yield : 50–60%.

Advantages : Reduced isolation steps.
Disadvantages : Lower yield due to competing reactions.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (DMSO-d₆) :

    • δ 8.21 (s, 1H, chromene H-3).

    • δ 4.45 (q, 2H, -OCH₂CH₂CH₃).

    • δ 3.82 (m, 2H, tetrahydrothiophene-dioxide).

  • IR (KBr) : 1720 cm⁻¹ (C=O chromone), 1665 cm⁻¹ (amide I).

Challenges and Solutions

ChallengeSolutionSource
Low amine reactivityUse HATU instead of PyBOP
Byproduct formation during couplingGradient column chromatography
Solubility issuesOptimize solvent (e.g., DMAc)

Industrial-Scale Considerations

  • Cost-Efficiency : Bulk synthesis of 4-propoxybenzylamine reduces expenses.

  • Green Chemistry : Microwave-assisted steps cut energy use by 40%.

  • Purification : Crystallization in MTBE/EtOAC (1:1) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

The biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide has been studied extensively, revealing its potential in several therapeutic areas:

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action is primarily attributed to:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.

Case Study Findings :
A study demonstrated that derivatives similar to this compound showed IC50 values comparable to established anticancer agents, reinforcing its potential as a therapeutic candidate .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, leading to increased permeability and ultimately cell death.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Chromene Core : This involves cyclization reactions under acidic conditions.
  • Introduction of the Thiophene Ring : This is achieved through electrophilic substitution reactions.
  • Formation of the Final Product : The carboxamide group is introduced via amide coupling reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The target compound shares a 4-oxo-4H-chromene-2-carboxamide backbone with other derivatives but differs in substituent chemistry. Key structural variations among analogues include:

  • The 4-propoxybenzyl group provides lipophilicity and steric bulk compared to smaller substituents like methoxy or methyl .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide C23H23NO5S (inferred) ~425.5 4-propoxybenzyl, tetrahydrothiophene-1,1-dioxide High lipophilicity (propoxy chain), sulfone enhances polarity
6-chloro-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide (BH52628) C18H14ClNO3 327.76 6-chloro, 4-methylbenzyl Chlorine increases electronegativity; methylbenzyl adds steric hindrance
N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide C19H17NO4 323.34 4-methoxyphenethyl, 3-carboxamide Methoxy group improves solubility; 3-carboxamide alters binding interactions
4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide C19H13NO3S2 367.4 Bis-thiophenylmethyl Aromatic thiophenes may reduce metabolic stability compared to sulfone
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide C23H23NO5S 425.5 7-methyl, 4-methylbenzyl Methyl groups enhance metabolic stability but reduce solubility

Research Findings and Trends

  • Biological Activity : While specific data for the target compound are unavailable, coumarin carboxamides are broadly associated with kinase inhibition and antioxidant effects . The sulfone group in the target compound may mimic sulfate or phosphate groups in biological targets, enhancing affinity .
  • Structure-Activity Relationships (SAR) :
    • Position 2 vs. 3 carboxamide : 2-carboxamides (target compound) may exhibit distinct binding modes compared to 3-carboxamides due to altered hydrogen-bonding networks .
    • Sulfone vs. Thiophene : Sulfones (target compound) are less prone to oxidative metabolism than thiophenes, improving pharmacokinetic profiles .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and mechanisms through which this compound exerts its effects.

  • Molecular Formula : C24H25NO5S
  • Molecular Weight : 439.52 g/mol
  • CAS Number : 873080-43-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on constructing the chromene core, followed by the introduction of the thiophene ring and sulfone group. Reaction conditions often include strong acids or bases and high temperatures to optimize yield and purity .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chromone derivatives, including the compound . Research indicates that derivatives of chromones exhibit significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • Human breast adenocarcinoma (MCF-7)
    • Human lung adenocarcinoma (A549)
    • Human colon carcinoma (HCT-116)

The compound demonstrated structure-dependent anticancer activity, with findings showing that modifications to its structure can enhance or reduce its efficacy against specific cancer types. For instance, certain substitutions improved cytotoxicity significantly compared to others .

CompoundCell LineIC50 (µg/mL)
This compoundA549TBD
Compound 5HCT-1161.08
Compound 6A54964% viability

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cancer cells. The sulfone group and thiophene ring play crucial roles in binding affinity, potentially inhibiting key enzymes or signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Studies have reported that certain chromone derivatives possess antibacterial and antifungal activities against multidrug-resistant strains:

  • Tested Pathogens :
    • Klebsiella pneumoniae
    • Escherichia coli
    • Methicillin-resistant Staphylococcus aureus

The effectiveness of these compounds against resistant strains highlights their potential as therapeutic agents in treating infections caused by resistant bacteria .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of chromone derivatives, including the one under discussion:

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various chromone derivatives on A549 cells using an MTT assay. The results indicated a significant reduction in cell viability at specific concentrations.
  • Antimicrobial Screening : Another study tested the antimicrobial efficacy of these compounds against several pathogens, revealing promising results that suggest their utility in clinical settings.

Q & A

Basic Research Question

  • HPLC-DAD/MS : Use a C18 column (gradient: 5–95% MeCN/H₂O + 0.1% TFA) to assess purity (>98%).
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • Elemental analysis : Match calculated and observed C/H/N/S percentages within 0.4% deviation.
  • FTIR : Validate carbonyl stretches (1680–1720 cm⁻¹ for carboxamide and sulfone groups) .

How can computational modeling predict interactions between this compound and biological targets?

Advanced Research Question

Docking studies : Use AutoDock Vina or Glide to model binding poses in target active sites (e.g., kinases).

MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and key residue interactions (e.g., hydrogen bonds with the carboxamide).

Free energy calculations : Apply MM-GBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .

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